molecular formula C20H22N4O2 B2514510 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea CAS No. 477711-47-0

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea

Cat. No.: B2514510
CAS No.: 477711-47-0
M. Wt: 350.422
InChI Key: DPOBKTHAZSCJDV-UHFFFAOYSA-N
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Description

N-[2-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea is a synthetic urea derivative with structural features that position it within the class of cytokinin analogs. Its core structure includes a pyrazole ring substituted with methyl groups at positions 1 and 3, a phenoxy group at position 5, and an ethylurea bridge linking to a phenyl group. This compound’s design leverages modifications to the heterocyclic and aryl moieties to optimize bioactivity, particularly in plant physiology or medicinal applications.

Properties

IUPAC Name

1-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-15-18(13-14-21-20(25)22-16-9-5-3-6-10-16)19(24(2)23-15)26-17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOBKTHAZSCJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCNC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1,3-dimethyl-5-phenoxy-1H-pyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 4-position.

    Urea Formation: The final step involves the reaction of the alkylated pyrazole with phenyl isocyanate to form the phenylurea moiety. This reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea follows similar synthetic routes but on a larger scale. Optimizations for yield and purity are achieved through the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety to amines.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds within the pyrazole class, including N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea, exhibit anti-inflammatory and analgesic activities. These properties make them potential candidates for the development of new pain relief medications. Studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase enzymes, which are critical in the inflammatory response .

Anticancer Activity

The structural components of this compound suggest potential anticancer properties. Preliminary studies have indicated that pyrazole-based compounds can interact with various cellular pathways involved in cancer proliferation and apoptosis. For instance, derivatives have been shown to induce cell cycle arrest and promote apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that are overexpressed in various diseases. The interaction of this compound with enzymes such as protein kinases could lead to the development of targeted therapies for conditions like cancer and diabetes .

Synthesis and Methodological Insights

The synthesis of this compound typically involves several key steps:

  • Preparation of the Pyrazole Ring : The initial step often includes the formation of the pyrazole ring through cyclization reactions involving appropriate precursors.
  • Urea Formation : The urea moiety is introduced via reaction with isocyanates or carbamates under controlled conditions to ensure high yields.
  • Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the biological activities of this compound:

  • Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation in animal models when administered at specific dosages, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Anticancer Research : In vitro studies indicated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways involved in tumor progression .

Mechanism of Action

The mechanism of action of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylurea moiety is known to inhibit certain enzymes by mimicking the transition state of their substrates, thereby blocking their activity. The pyrazole ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Heterocycle Key Substituents Biological Target/Activity
Target Compound Pyrazole 1,3-dimethyl; 5-phenoxy; ethyl bridge Likely CKX inhibition or cytokinin
TDZ (Thidiazuron) 1,2,3-Thiadiazole None (parent structure) CKX inhibition; organogenesis
CPPU (Forchlorfenuron) Pyridine 2-chloro-4-pyridyl CKX inhibition; grain yield
CTPPU (Anticancer derivative) None (diarylurea) 4-chloro-3-(trifluoromethyl)phenyl NSCLC cell growth inhibition
EDU (Ethylenediurea) Imidazolidinone 2-oxo-1-imidazolidinyl ethyl Stress resistance; cytokinin

Table 2: Inhibitory Potency (IC50) of Selected CKX Inhibitors

Compound Target Enzyme IC50 (µM) Reference
TDZ AtCKX2 (Arabidopsis) 0.8
3FMTDZ AtCKX2 0.05
APPU ZmCKX1 (Maize) 0.3
CPPU ZmCKX1 1.2

Stability and Pharmacokinetics

  • Metabolic Stability : Methyl groups on the pyrazole ring may reduce oxidative metabolism, extending half-life compared to EDU or TDZ.
  • Solubility: The phenoxy group’s hydrophobicity could limit aqueous solubility, necessitating formulation adjustments for agricultural or medicinal use.

Biological Activity

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

  • Molecular Formula : C18H25N3O2
  • Molecular Weight : 315.41 g/mol
  • CAS Number : 477711-46-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Lysophosphatidic Acid Receptors (LPA) : Recent studies indicate that compounds with similar structures can act as antagonists to LPA receptors, particularly LPA2, which is implicated in several pathological conditions including cancer and fibrosis .
  • Cyclooxygenase (COX) Inhibition : Compounds in the pyrazole class have demonstrated significant inhibitory effects on COX enzymes, which are crucial in the inflammatory response. For instance, one study reported IC50 values for COX inhibition that suggest potent anti-inflammatory properties .
  • Platelet Aggregation : Research has shown that certain pyrazole derivatives can inhibit ADP-induced platelet aggregation, indicating potential use in thrombotic disorders .

Anti-inflammatory Activity

A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The findings indicated:

  • Inhibition of Paw Swelling : The compound exhibited significant reduction in paw swelling in acute inflammatory models compared to control groups.
Compound% InhibitionIC50 (µg/mL)
This compound93.53 ± 1.37%55.65
Diclofenac Sodium90.13 ± 1.45%54.65

This suggests that the compound may serve as a viable alternative to traditional anti-inflammatory medications.

Anticancer Potential

In a separate study focusing on the efficacy of pyrazole derivatives against cancer cell lines, this compound was noted for its selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism involves apoptosis induction through mitochondrial pathways.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution pattern in vivo. Toxicological assessments have shown low acute toxicity levels in animal models, supporting its potential for therapeutic use.

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